molecular formula C16H21FN2O5 B1403220 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1232234-74-0

4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1403220
CAS No.: 1232234-74-0
M. Wt: 340.35 g/mol
InChI Key: VEJCJXGMBORZGM-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The compound 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1232234-74-0) is systematically named according to IUPAC guidelines. Its structure features a piperidine core (a six-membered heterocyclic amine) substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with a phenoxy moiety bearing fluorine and nitro substituents at the 3- and 4-positions, respectively (Figure 1).

Structural Breakdown :

  • Piperidine backbone : A saturated six-membered ring with one nitrogen atom.
  • Boc group : tert-Butyl carbamate (C₄H₉O₂C(O)N−) at the 1-position, serving as a protective group for the amine.
  • Phenoxy substituent : Aromatic ether linkage (C₆H₃FNO₂−) at the 4-position of piperidine, modified with fluorine (electron-withdrawing) and nitro (strong electron-withdrawing) groups.

The molecular formula is C₁₆H₂₁FN₂O₅ (molecular weight: 340.35 g/mol). Its structural complexity places it within the broader class of fluorinated nitroaryl piperidine carbamates, characterized by fused electronic and steric features.

Feature Description
Core structure Piperidine (C₅H₁₁N)
Functional groups tert-Butyl carbamate, 3-fluoro-4-nitrophenoxy
Electronic profile Electron-deficient due to nitro and fluorine substituents
Stereochemical complexity Potential axial/equatorial isomerism in piperidine substituents

Historical Context in Piperidine Chemistry

Piperidine, first isolated in 1850, has been a cornerstone of heterocyclic chemistry due to its prevalence in alkaloids and pharmaceuticals. The introduction of protective groups like tert-butyl carbamate (Boc) in the mid-20th century revolutionized synthetic strategies for nitrogen-containing compounds, enabling selective functionalization. Fluorinated piperidines emerged as critical targets in the 21st century, driven by fluorine’s ability to modulate bioavailability and metabolic stability.

This compound represents a convergence of three key historical trends:

  • Piperidine functionalization : Advances in cross-coupling (e.g., Buchwald-Hartwig amination) allowed precise aryl ether attachments.
  • Fluorine incorporation : Fluorine’s role in medicinal chemistry spurred methods for C–F bond formation, including electrophilic fluorination.
  • Nitroaryl synthesis : Nitro groups, often precursors to amines, are introduced via nitration or displacement reactions.

Significance in Heterocyclic Chemistry

Piperidine derivatives are pivotal in drug discovery, with >7000 piperidine-containing compounds reported since 2020. The structural features of this compound enhance its utility:

  • Boc protection : Facilitates amine stability during multi-step syntheses.
  • Phenoxy linkage : Introduces rigidity and aromatic interactions, common in kinase inhibitors.
  • Fluorine and nitro groups : Fluorine enhances lipophilicity and metabolic resistance, while the nitro group serves as a synthetic handle for reduction to amines.

Comparative Reactivity :

  • Nitro reduction : The 4-nitro group can be selectively reduced to an amine (e.g., via H₂/Pd-C), enabling access to aminophenyl derivatives.
  • Boc deprotection : Acidic conditions (e.g., HCl/dioxane) cleave the Boc group, yielding a free amine for further conjugation.

Position within Fluorinated Aryl Piperidine Derivatives

This compound belongs to a subclass of fluorinated aryl piperidines , which are prized for their dual electronic and steric modulation. Key comparisons include:

Derivative Substituents Applications Reference
4-(3-Trifluoromethyl-phenoxy)piperidine CF₃ at meta position Catalytic intermediates
4-(4-Carboxy-3-fluoro-phenyl)piperazine Carboxy group at para position Prodrug synthesis
This compound 3-Fluoro-4-nitro-phenoxy Nitro-to-amine conversion platforms

The 3-fluoro-4-nitro-phenoxy group distinguishes this compound by offering:

  • Directed electrophilic substitution : Nitro groups direct further functionalization to specific positions on the aryl ring.
  • Redox versatility : The nitro group’s reducibility enables access to aminophenyl derivatives, critical in aniline-based pharmaceuticals.

Properties

IUPAC Name

tert-butyl 4-(3-fluoro-4-nitrophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O5/c1-16(2,3)24-15(20)18-8-6-11(7-9-18)23-12-4-5-14(19(21)22)13(17)10-12/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJCJXGMBORZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution to Form Phenoxy-Piperidine Intermediate

A common approach involves reacting tert-butyl piperidin-4-ylcarbamate with a suitably substituted fluoro-nitrobenzene derivative via nucleophilic aromatic substitution (SNAr). The nucleophilic piperidine nitrogen attacks the activated aromatic ring bearing a leaving group (often fluorine ortho or para to the nitro group), leading to the formation of the phenoxy linkage.

  • Reaction conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (~100 °C).
  • Base: Potassium carbonate (K2CO3) or similar bases facilitate deprotonation and nucleophilic attack.
  • Yield: Reported yields for this step can vary but are often moderate due to competing side reactions.

Protection and Deprotection of Piperidine Nitrogen

The piperidine nitrogen is protected as a tert-butyl carbamate (Boc) to prevent undesired side reactions during aromatic substitution and subsequent steps.

  • Protection: Introduction of tert-butyl carbamate is typically achieved by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • Deprotection: When necessary, the Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2), usually at 10% concentration, to yield the free amine for further coupling or modification.

Catalytic Hydrogenation for Nitro Group Reduction

In cases where the nitro group is to be reduced to an amine or other functionalities, catalytic hydrogenation is employed.

  • Catalyst: Palladium on carbon (Pd/C) or similar.
  • Conditions: Hydrogen atmosphere, room to moderate temperature.
  • Selectivity: Careful control is needed to avoid deprotection of the Boc group or reduction of other sensitive groups.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 4-(3-Amino-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester.

    Reduction: Formation of 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its structural features make it a candidate for developing drugs targeting various diseases, particularly those involving neuropharmacological pathways.

Case Study: Neuropharmacological Agents

Research indicates that derivatives of piperidine compounds can act as modulators of neurotransmitter systems. For instance, studies have shown that modifications to the piperidine structure can enhance binding affinity to specific receptors associated with neurological disorders .

Synthesis of Novel Compounds

The tert-butyl ester group in this compound facilitates its use in synthetic organic chemistry as a precursor for more complex molecules. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Synthesis Pathways

A recent study highlighted the use of piperidine derivatives in synthesizing inhibitors for protein kinases, which are crucial in cancer therapy. The incorporation of the nitro and fluoro groups enhances the reactivity and selectivity of these compounds in biological systems .

Biological Mechanisms Research

The compound's ability to interact with various biological targets makes it a useful tool for studying cellular mechanisms. Researchers utilize it to explore pathways involved in cell signaling and metabolic processes.

Case Study: Cellular Proliferation Studies

In vitro studies have demonstrated that compounds similar to 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester can modulate cellular proliferation through specific signaling pathways, providing insights into tumor growth dynamics .

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester, highlighting key differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features References
This compound N/A* C₁₇H₂₁FN₂O₅ 352.36 3-Fluoro, 4-nitro phenoxy Strong EWGs, high reactivity for further functionalization N/A
tert-Butyl 3-(4-(morpholine-4-carbonyl)phenoxy)piperidine-1-carboxylate 1146080-05-8 C₂₁H₂₈N₂O₅ 396.46 Morpholine-carbonyl phenoxy Bulky amide substituent; hydrogen-bonding capability
4-(4-Formyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester 207798-38-7 C₁₇H₂₃NO₄ 305.37 4-Formyl phenoxy Aldehyde group enables conjugation reactions
4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester 2102412-78-0 C₁₉H₂₄FNO₅ 373.40 Carboxymethoxy, 2-fluoro Polar substituent; potential for salt formation
4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester N/A C₁₄H₂₅N₂O₅S 357.43 Morpholine-sulfonyl Sulfonyl group enhances metabolic stability
4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester N/A C₁₅H₂₂FN₃O₂ 295.35 4-Amino, 2-fluoro Amino group facilitates nucleophilic reactions

Structural and Electronic Comparisons

  • Electron-Withdrawing Effects : The nitro group in the target compound is more electron-withdrawing than the morpholine-carbonyl (C=O) group in or the carboxymethoxy group in . This increases the electrophilicity of the aromatic ring, making it less reactive toward electrophilic substitution but more reactive in nucleophilic aromatic substitution (NAS) .
  • Fluorine Substituents : Fluorine at the 3-position (target) vs. 2-position () alters electronic distribution. The 3-fluoro configuration may sterically hinder adjacent reactions compared to para-substituted analogs .
  • Functional Group Diversity : The formyl group in offers a reactive handle for Schiff base formation, whereas the nitro group in the target compound is typically reduced to an amine in downstream synthesis .

Physicochemical Properties

  • Solubility : Compounds with polar groups (e.g., carboxymethoxy in ) exhibit higher aqueous solubility compared to nitro-substituted derivatives. The nitro group’s hydrophobicity may limit bioavailability .
  • Molecular Weight : The target compound (352.36 g/mol) is heavier than analogs like (305.37 g/mol), primarily due to the nitro group’s contribution .
  • LogP : Nitro groups reduce logP (increased polarity) compared to tert-butyl or morpholine-containing analogs, which are more lipophilic .

Biological Activity

Overview

4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, which is known for its versatility in drug design, and a fluoronitrophenoxy group that may enhance its pharmacological properties.

PropertyValue
IUPAC Name tert-butyl 4-[(3-fluoro-4-nitrophenoxy)methyl]piperidine-1-carboxylate
Molecular Formula C₁₆H₂₁FN₂O₅
Molecular Weight 340.35 g/mol
CAS Number 1232234-74-0

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring, introduction of the tert-butyl ester group, and attachment of the fluoronitrophenoxy methyl group. The process often employs nucleophilic substitution reactions and esterification techniques to achieve the desired structure .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluoronitrophenoxy group allows for potential hydrogen bonding and electrostatic interactions, which can modulate the activity of target proteins.

Antimicrobial Activity

Research has indicated that derivatives of compounds containing the 3-fluoro-4-nitrophenoxy moiety exhibit varying degrees of antimicrobial activity. A study on related compounds demonstrated significant antitubercular effects against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL for some derivatives . Notably, one derivative showed an MIC of 4 μg/mL against both rifampin-resistant and standard strains of M. tuberculosis.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of related compounds against various tumor cell lines. Notably, some derivatives exhibited no inhibitory effects on six different tumor cell lines in MTT assays, indicating a favorable safety profile in certain contexts .

Study on Antitubercular Activity

A relevant study synthesized a series of compounds based on the 3-fluoro-4-nitrophenoxy structure and evaluated their antitubercular activities. The most potent compound demonstrated an MIC value of 4 μg/mL against M. tuberculosis H37Rv, suggesting that structural modifications can lead to significant enhancements in biological activity .

Safety Profile Evaluation

Further investigations into the safety profile revealed that certain derivatives had good tolerability in Vero cell lines, underscoring their potential for therapeutic applications without significant cytotoxicity .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of tert-butyl piperidine esters typically involves multi-step functionalization of the piperidine core. A common approach includes:

Piperidine Ring Preparation : Start with Boc-protected piperidine derivatives (e.g., 1-Boc-4-piperidone) .

Phenoxy Group Introduction : React the piperidine intermediate with 3-fluoro-4-nitrophenol under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) or SNAr (nucleophilic aromatic substitution) in polar aprotic solvents like DMF at 80–100°C .

Boc Deprotection (if needed) : Use HCl/dioxane or TFA to remove the Boc group for further modifications .
Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, hexane/EtOAc eluent).
  • Adjust stoichiometry of the nitro-phenolic derivative to 1.2–1.5 equivalents for complete substitution .

Q. How can researchers characterize the physicochemical properties of this compound, and what key parameters should be prioritized?

Methodological Answer: Prioritize the following analytical techniques:

  • Melting Point : Use differential scanning calorimetry (DSC); expect values near 150–160°C based on analogous nitro-aromatic piperidines .
  • Solubility : Determine in DMSO (commonly >50 mg/mL) and aqueous buffers (pH 2–7) using HPLC-UV quantification .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to detect hydrolytic degradation of the ester or nitro groups .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential nitro group-derived toxic fumes (e.g., NOx) .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with 10% aqueous ethanol; for inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the nitro and fluoro substituents during functionalization?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model the electron-withdrawing effects of the nitro and fluoro groups on the aromatic ring. This predicts regioselectivity in further substitutions (e.g., para vs. meta positions) .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Nitro groups typically reduce electron density, favoring electrophilic attacks at the ortho position .
  • Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. THF) using COSMO-RS to optimize reaction rates .

Q. What advanced purification techniques are recommended for isolating high-purity batches of this compound?

Methodological Answer:

  • Preparative HPLC : Use a C18 column with acetonitrile/water (70:30) + 0.1% TFA to resolve nitro-group degradation byproducts .
  • Crystallization : Optimize solvent pairs (e.g., ethyl acetate/heptane) to yield >99% purity crystals; monitor via XRPD for polymorph consistency .
  • SPE (Solid-Phase Extraction) : Employ silica cartridges to remove unreacted phenolic starting materials .

Q. What mechanistic insights explain contradictory yields in SNAr vs. Ullmann coupling for introducing the phenoxy group?

Methodological Answer: Contradictions arise from:

  • Base Sensitivity : SNAr requires strong bases (e.g., K₂CO₃), which may hydrolyze the Boc group, whereas Ullmann coupling (CuI, 1,10-phenanthroline) preserves it but demands higher temperatures (120°C) .
  • Solvent Effects : DMSO enhances SNAr rates but may oxidize the piperidine nitrogen; toluene in Ullmann avoids this but limits solubility .
    Resolution : Use in situ IR to track Boc group integrity and switch to milder bases (Cs₂CO₃) for SNAr .

Q. How can researchers leverage this compound as a precursor for bioactive molecule synthesis?

Methodological Answer:

  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine for further coupling (e.g., amide formation) .
  • Piperidine Functionalization : Deprotect the Boc group (HCl/dioxane) to introduce sulfonamides or heterocycles via reductive amination .
  • Fluoro Substitution : Perform nucleophilic aromatic substitution with thiols or amines under microwave irradiation (150°C, 30 min) .

Q. What analytical strategies validate structural integrity and purity in complex matrices?

Methodological Answer:

  • NMR : Assign peaks using ¹H-¹³C HSQC to confirm piperidine chair conformation and aryl ether linkage .
  • HRMS : Use ESI+ mode with <2 ppm mass error to distinguish isotopic patterns (e.g., ¹⁹F vs. ³⁵Cl) .
  • HPLC-DAD/ELSD : Compare retention times and UV spectra (λ = 254 nm) against a certified reference standard .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
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4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

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